4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is a complex organic compound that belongs to the class of arylboronic esters. This compound features a formyl group and a dioxaborolane moiety, which are significant for various chemical reactions and applications in organic synthesis and medicinal chemistry. The presence of the phenoxy and benzonitrile groups enhances its reactivity and potential utility in various chemical processes.
This compound can be synthesized through various methods, primarily involving palladium-catalyzed reactions such as Suzuki-Miyaura coupling. The synthesis often utilizes starting materials that include boronic acids or esters and aryl halides.
The synthesis of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile typically involves the following methods:
The typical reaction conditions involve:
The molecular structure of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile can be described as follows:
The compound typically exhibits specific spectral characteristics:
The compound is reactive and can participate in several chemical reactions:
Reactions typically require careful control of conditions such as temperature and pH to optimize yields and selectivity.
The mechanism by which 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile exerts its chemical behavior involves:
The purity of synthesized compounds is often validated using techniques such as high-performance liquid chromatography (HPLC).
The scientific uses of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile include:
This compound (CAS 2141947-89-7; molecular formula C₂₀H₂₀BNO₄; MW 349.19 g/mol) embodies three key synthetic advantages essential for pharmaceutical manufacturing [2] [3] [6]:
Table 1: Physicochemical Properties of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
Property | Value | Source/Reference |
---|---|---|
CAS Number | 2141947-89-7 | [2] [3] |
Molecular Formula | C₂₀H₂₀BNO₄ | [1] [6] |
Molecular Weight | 349.19 g/mol | [3] [8] |
SMILES Notation | N#CC1=CC=C(OC2=CC=C(B3OC(C)(C)C(C)(C)O3)C(C=O)=C2)C=C1 | [2] [5] |
Storage Conditions | Inert atmosphere, 2-8°C | [2] [4] |
Hazard Statements (GHS) | H315, H319, H335 (Skin/Eye irritation, Respiratory irritation) | [2] |
The compound’s structural complexity necessitates specialized synthetic protocols, typically involving palladium-catalyzed borylation of halogenated precursors. Suppliers like Simson Pharma and BLD Pharm offer this intermediate for research applications, emphasizing its ≥95% purity and analytical certification [3] [5]. Its stability profile allows for cold-chain transportation and handling under standard laboratory conditions, making it accessible for pharmaceutical development pipelines [2] [4].
This intermediate plays a pivotal role in the synthesis and quality control of crisaborole (4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile; Eucrisa®), an FDA-approved topical phosphodiesterase-4 (PDE-4) inhibitor for atopic dermatitis [7]. The synthetic pathway to crisaborole involves:
Patent WO2018115362A1 details a one-pot synthesis of crisaborole using this boronate ester as the key intermediate, highlighting its critical function in streamlining manufacturing processes. The patent emphasizes the importance of controlling palladium catalyst residues (≤10 ppm) and optimizing reaction parameters (solvent selection, temperature, ligand choice) to minimize the formation of dimeric impurities and regioisomers during the coupling step [7]. Analytical methods development for crisaborole requires rigorous quantification of residual boronate ester intermediates to ensure final API purity, making this compound indispensable for analytical method validation.
Table 2: Related Compounds in Crisaborole Synthesis
Compound Name | CAS Number | Molecular Formula | Role in Synthesis | |
---|---|---|---|---|
4-(3-FORMYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PHTHALONITRILE | 2304634-82-8 | C₂₁H₁₉BN₂O₄ | Advanced intermediate for analogues | [5] |
4-[(1-HYDROXY-1,3-DIHYDRO-2,1-BENZOXABOROL-5-YL)OXY]BENZONITRILE (Crisaborole) | 906673-24-3 | C₁₄H₁₀BNO₃ | Final API | [7] |
4-[4-BROMO-3-(HYDROXYMETHYL)PHENOXY]BENZONITRILE | Not Provided | C₁₄H₁₀BrNO₂ | Key coupling partner | [7] |
Despite its established utility, several research challenges persist regarding this boronate ester intermediate:
Future research should prioritize structure-property relationship (SPR) studies correlating molecular conformation with reactivity. Density functional theory (DFT) calculations could model the steric influence of the pinacol group on aldehyde reactivity or predict ¹¹B NMR chemical shifts under varying pH conditions. Additionally, exploring enzymatic approaches for boronate ester hydrolysis could offer greener alternatives to traditional deprotection methods.
Concluding Remarks
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile exemplifies the sophistication of modern boron-based synthetic intermediates. Its multifunctional design bridges traditional cross-coupling chemistry with targeted API synthesis, particularly in the manufacturing and quality control of crisaborole. Addressing the identified knowledge gaps in stability profiling, catalytic system innovation, and analytical tracking will advance boron chemistry within pharmaceutical development, enabling safer and more efficient synthesis routes to therapeutically significant molecules.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0